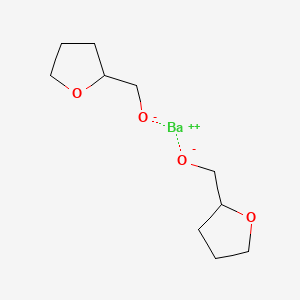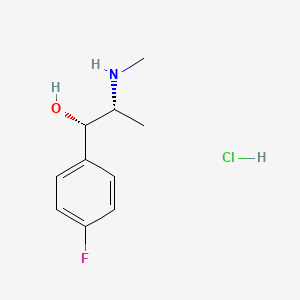
Barium tetrahydrofurfuryloxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tetrahydrofurfuryloxide is a chemical compound with the molecular formula C10H18BaO3. It is used primarily in research and industrial applications due to its unique properties. The compound is known for its role in various chemical reactions and its utility in the synthesis of other compounds.
Preparation Methods
Barium tetrahydrofurfuryloxide can be synthesized through several methods. One common synthetic route involves the reaction of barium hydroxide with tetrahydrofurfuryl alcohol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product.
Chemical Reactions Analysis
Barium tetrahydrofurfuryloxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: this compound can participate in substitution reactions where the tetrahydrofurfuryloxide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barium tetrahydrofurfuryloxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems.
Industry: this compound is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which barium tetrahydrofurfuryloxide exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products. Its molecular structure allows it to interact with other molecules, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Barium tetrahydrofurfuryloxide can be compared to other barium-containing compounds such as barium hydroxide and barium carbonate. While these compounds share some similarities, this compound is unique due to its tetrahydrofurfuryloxide group, which imparts distinct chemical properties and reactivity. Other similar compounds include barium acetate and barium nitrate, each with its own set of applications and characteristics.
Properties
IUPAC Name |
barium(2+);oxolan-2-ylmethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9O2.Ba/c2*6-4-5-2-1-3-7-5;/h2*5H,1-4H2;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEQCQIOINUXIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C[O-].C1CC(OC1)C[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)

![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)
